![molecular formula C15H18ClNO B5804393 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as CDC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. CDC is synthesized through a specific method and has a unique mechanism of action, which makes it an interesting compound to study. In
Mecanismo De Acción
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's mechanism of action involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can reduce inflammation and prevent the growth of cancer cells. 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to reduce inflammation and pain, as well as inhibit the growth of tumors. 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have a low toxicity profile, which makes it a promising compound for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's unique mechanism of action and low toxicity profile make it an attractive compound for lab experiments. However, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's synthesis method is complex and may require specialized equipment and expertise. Additionally, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's solubility in water is limited, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one research. One area of study could be the development of 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one-based drugs for the treatment of inflammation and cancer. Another area of study could be the optimization of 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's synthesis method to make it more efficient and cost-effective. Additionally, further research could be conducted on 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's potential applications in agriculture and environmental science.
Métodos De Síntesis
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 2-cyclohexen-1-one. The reaction is catalyzed by a base, such as potassium hydroxide, and yields 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one as a yellow solid. The purity of 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied as a potential herbicide and insecticide. In environmental science, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential use in wastewater treatment.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-15(2)8-13(7-14(18)9-15)17-10-11-3-5-12(16)6-4-11/h3-7,17H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMMZEDLOHWTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

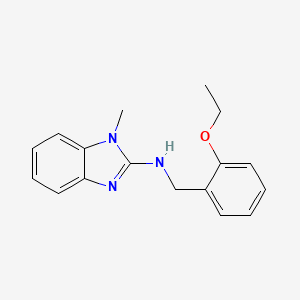
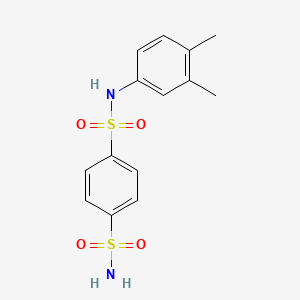
![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)
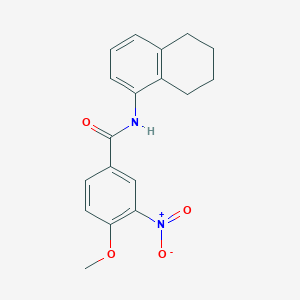
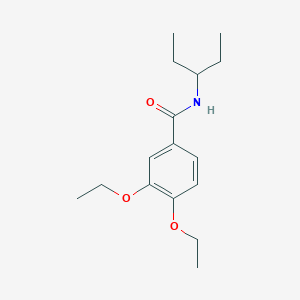

![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)
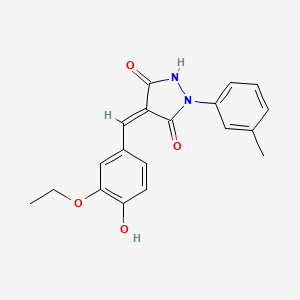
![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
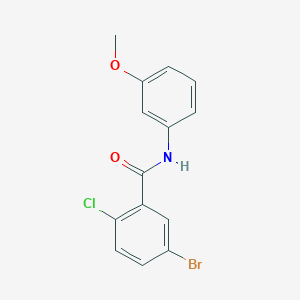
![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)
![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)